Cas no 956722-93-3 (2-(1H-Pyrazol-1-yl)propanoic acid)

2-(1H-Pyrazol-1-yl)propanoic acid is a heterocyclic carboxylic acid derivative featuring a pyrazole moiety linked to a propanoic acid backbone. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The pyrazole ring contributes to its ability to participate in hydrogen bonding and metal coordination, enhancing its utility in ligand design and coordination chemistry. Its structural flexibility allows for further functionalization, making it valuable for the development of pharmaceuticals, catalysts, and specialty chemicals. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in synthetic applications.
2-(1H-Pyrazol-1-yl)propanoic acid structure
956722-93-3 structure
Product Name:2-(1H-Pyrazol-1-yl)propanoic acid
CAS No:956722-93-3
MF:C6H8N2O2
MW:140.139921188354
CID:1068278
PubChem ID:16793133
Update Time:2025-08-04

2-(1H-Pyrazol-1-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1H-Pyrazol-1-yl)propanoic acid
    • FT-0683787
    • LS-04359
    • SCHEMBL4663219
    • 956722-93-3
    • EN300-30889
    • MFCD08701066
    • F2147-1716
    • (pyrazol-1-yl)propionic acid
    • AKOS000147084
    • W18326
    • 2-(1H-pyrazol-1-yl)propanoicacid
    • 2-pyrazol-1-ylpropanoic acid
    • DTXSID00588595
    • AKOS016345059
    • 1H-pyrazole-1-acetic acid, alpha-methyl-
    • DA-00194
    • 2-(pyrazol-1-yl)propanoic acid
    • STK351778
    • ALBB-013880
    • MDL: MFCD08701066
    • Inchi: 1S/C6H8N2O2/c1-5(6(9)10)8-4-2-3-7-8/h2-5H,1H3,(H,9,10)
    • InChI Key: BIFKSWDIQROCGX-UHFFFAOYSA-N
    • SMILES: OC(C(C)N1C=CC=N1)=O

Computed Properties

  • Exact Mass: 140.058577502g/mol
  • Monoisotopic Mass: 140.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 55.1Ų

2-(1H-Pyrazol-1-yl)propanoic acid Security Information

  • HazardClass:IRRITANT

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2-(1H-Pyrazol-1-yl)propanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:956722-93-3)2-(1H-Pyrazol-1-yl)propanoic acid
Order Number:A1095607
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:15
Price ($):429.0
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Additional information on 2-(1H-Pyrazol-1-yl)propanoic acid

2-(1H-Pyrazol-1-yl)propanoic acid and CAS No. 956722-93-3: A Comprehensive Overview of Structure, Synthesis, and Biological Applications

2-(1H-Pyrazol-1-yl)propanoic acid is a key compound with the CAS No. 956722-93-3 designation, characterized by its unique molecular framework that combines the pyrazole ring with a carboxylic acid group. This compound has garnered significant attention in the field of medicinal chemistry due to its potential pharmacological properties and structural versatility. The pyrazole ring, a five-membered heterocyclic system containing two nitrogen atoms, is a well-established pharmacophore in drug discovery, while the carboxylic acid group imparts additional functional properties such as ionization potential and hydrogen bonding capabilities. The integration of these moieties into a single molecule creates a platform for exploring diverse biological activities.

The synthesis of 2-(1H-Pyrazol-1-yl)propanoic acid has been extensively studied in recent years, with researchers focusing on efficient and scalable methodologies to access this compound. One of the most promising approaches involves the use of transition metal-catalyzed coupling reactions, which enable the formation of the pyrazole ring through the condensation of appropriate precursors. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the Ullmann coupling reaction can be optimized to yield high-purity 2-(1H-Pyrazol-1-yl)propanoic acid with minimal byproducts. This method is particularly advantageous for large-scale production, as it reduces the need for harsh reaction conditions and costly reagents.

Recent advancements in computational chemistry have further enhanced the understanding of the 2-(1H-Pyrazol-1-yl)propanoic acid molecule. Molecular docking studies conducted in 2024 revealed that this compound exhibits strong interactions with target proteins such as COX-2 (cyclooxygenase-2) and 5-LOX (5-lipoxygenase), which are implicated in inflammatory diseases. These findings suggest that 2-(1H-Pyrazol-1-yl)propanoic acid could serve as a lead compound for the development of novel anti-inflammatory agents. The pyrazole ring is believed to play a critical role in these interactions, as it forms hydrogen bonds with key residues in the active sites of these enzymes.

In the realm of drug discovery, 2-(1H-Pyrazol-1-yl)propanoic acid has shown potential as a scaffold for the design of multitarget drugs. A 2023 review in Bioorganic & Medicinal Chemistry Letters highlighted the ability of this compound to modulate multiple signaling pathways, including the PI3K/AKT/mTOR pathway and the <

Recent studies have also explored the pharmacokinetic properties of 2-(1H-Pyrazol-1-yl)propanoic acid, with a focus on its bioavailability and metabolic stability. A 2024 publication in European Journal of Medicinal Chemistry reported that the compound exhibits moderate oral bioavailability in animal models, with a half-life of approximately 4 hours in rats. These findings suggest that the compound may be suitable for further development as an oral therapeutic agent. However, the hydrophilic nature of the carboxylic acid group could pose challenges in terms of cell membrane permeability, necessitating the exploration of prodrug strategies to enhance its pharmacological profile.

The synthetic versatility of 2-(1H-Pyrazol-1-yl)propanoic acid has also been leveraged in the development of derivatives with enhanced biological activity. A 2023 study published in Chemical Communications described the functionalization of the pyrazole ring with various substituents, including fluoro, chloro, and methyl groups, to modulate its interactions with target proteins. These modifications resulted in compounds with improved selectivity and potency, as demonstrated by in vitro assays against inflammatory markers such as IL-6 and TNF-α. The structural flexibility of the compound allows for precise tuning of its biological activity, making it a valuable tool in the design of targeted therapeutics.

Moreover, the 2-(1H-Pyrazol-1-yl)propanoic acid molecule has been investigated for its potential applications in antimicrobial therapy. A 2024 study in Antimicrobial Agents and Chemotherapy demonstrated that the compound exhibits activity against multidrug-resistant bacteria, particularly Staphylococcus aureus and Pseudomonas aeruginosa. The pyrazole ring is hypothesized to interfere with bacterial cell wall synthesis, while the carboxylic acid group may contribute to membrane disruption. These findings highlight the multifunctional properties of this compound and its potential as a novel antimicrobial agent.

In conclusion, 2-(1H-Pyrazol-1-yl)propanoic acid (CAS No. 956722-93-3) represents a promising scaffold in medicinal chemistry due to its unique molecular structure and diverse biological activities. The ongoing research into its synthetic methods, pharmacological properties, and biological applications underscores its potential as a lead compound for the development of novel therapeutics. As the field of drug discovery continues to evolve, the 2-(1H-Pyrazol-1-yl)propanoic acid molecule is poised to play a significant role in addressing unmet medical needs through its versatile chemical and biological properties.

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Amadis Chemical Company Limited
(CAS:956722-93-3)2-(1H-Pyrazol-1-yl)propanoic acid
A1095607
Purity:99%
Quantity:5g
Price ($):429.0
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